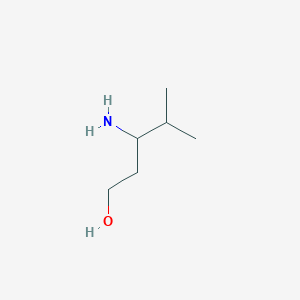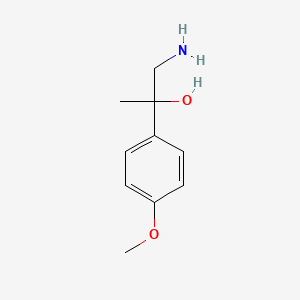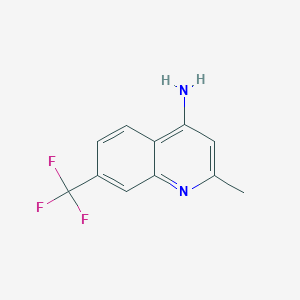![molecular formula C12H18N2O B1285097 [2-(Piperazin-1-ylmethyl)phenyl]methanol CAS No. 887029-37-0](/img/structure/B1285097.png)
[2-(Piperazin-1-ylmethyl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Piperazin-1-ylmethyl)phenyl]methanol: is a chemical compound with the molecular formula C12H18N2O It consists of a phenyl ring substituted with a methanol group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of [2-(Piperazin-1-ylmethyl)phenyl]methanol typically begins with commercially available starting materials such as benzyl chloride and piperazine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or ethanol, under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Piperazin-1-ylmethyl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form [2-(Piperazin-1-ylmethyl)phenyl]methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: [2-(Piperazin-1-ylmethyl)phenyl]methane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Building Block: [2-(Piperazin-1-ylmethyl)phenyl]methanol is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.
Biological Studies: It is used in studies to understand the interaction of piperazine derivatives with biological targets.
Industry:
Material Science:
Agrochemicals: It is studied for its potential use in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of [2-(Piperazin-1-ylmethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
[2-(Piperidin-1-ylmethyl)phenyl]methanol: Similar structure but with a piperidine ring instead of piperazine.
[4-Methylpiperazin-2-yl]-methanol: Similar structure with a methyl group on the piperazine ring.
[2-(Methylamino)-1-(methylsulfonyl)ethane]: Similar functional groups but different core structure.
Uniqueness:
Structural Features: The presence of both a phenyl ring and a piperazine moiety in [2-(Piperazin-1-ylmethyl)phenyl]methanol provides unique chemical properties and reactivity.
Biological Activity: The compound’s potential to interact with neurotransmitter receptors and enzymes makes it a valuable candidate for drug development.
Properties
IUPAC Name |
[2-(piperazin-1-ylmethyl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-4-2-1-3-11(12)9-14-7-5-13-6-8-14/h1-4,13,15H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNPUVLLUYJROJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589272 |
Source


|
| Record name | {2-[(Piperazin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887029-37-0 |
Source


|
| Record name | {2-[(Piperazin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine](/img/structure/B1285031.png)

